1,3-Dibromo-1-chloropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-1-chloropropan-2-ol is an organic compound with the molecular formula C3H5Br2ClO. It is a dense, colorless liquid that is often used in various chemical applications due to its unique properties. This compound is known for its role in chemical communication systems among certain species .
Preparation Methods
1,3-Dibromo-1-chloropropan-2-ol can be synthesized through several methods. One common synthetic route involves the bromination of propargyl alcohol with elemental bromine, which produces a dibromo product . This method is known for achieving high yields and isomerically enriched compositions. Industrial production methods often involve similar bromination reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1,3-Dibromo-1-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated compounds.
Scientific Research Applications
1,3-Dibromo-1-chloropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound plays a role in chemical communication systems among certain species.
Industry: It is utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dibromo-1-chloropropan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, although detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
1,3-Dibromo-1-chloropropan-2-ol can be compared with other similar compounds, such as:
1,2-Dibromo-3-chloropropane: This compound is also a halogenated propane derivative with similar chemical properties.
1,3-Dibromo-1-chloropropan-2-one: Another related compound used in chemical communication systems.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which gives it distinct reactivity and applications compared to other halogenated compounds.
Properties
CAS No. |
62872-28-0 |
---|---|
Molecular Formula |
C3H5Br2ClO |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
1,3-dibromo-1-chloropropan-2-ol |
InChI |
InChI=1S/C3H5Br2ClO/c4-1-2(7)3(5)6/h2-3,7H,1H2 |
InChI Key |
SKTPISJXXWIFPW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.